Zabedosertib

Description

Properties

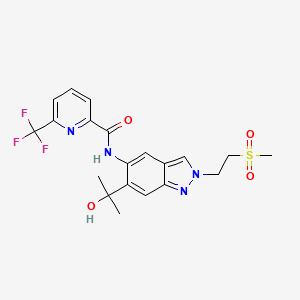

IUPAC Name |

N-[6-(2-hydroxypropan-2-yl)-2-(2-methylsulfonylethyl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O4S/c1-19(2,29)13-10-15-12(11-27(26-15)7-8-32(3,30)31)9-16(13)25-18(28)14-5-4-6-17(24-14)20(21,22)23/h4-6,9-11,29H,7-8H2,1-3H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAMEEFUUFJZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)CCS(=O)(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1931994-81-8 | |

| Record name | Zabedosertib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1931994818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZABEDOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1GRK350ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Zabedosertib

Executive Summary: Zabedosertib (BAY 1834845) is a potent, selective, and orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical serine/threonine kinase that functions as a central regulator in the innate immune system.[3][4] It is an essential downstream component of Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) family signaling.[3][5] By inhibiting the kinase activity of IRAK4, this compound effectively blocks the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which in turn suppresses the production of a wide array of pro-inflammatory cytokines and mediators.[3][6] This mechanism provides a targeted approach to modulating the innate immune response, with therapeutic potential in various immune-mediated inflammatory diseases.[7][8]

Core Mechanism: Inhibition of the IRAK4 Signaling Pathway

The innate immune system relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors, most notably the Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.[3] With the exception of TLR3, these receptor families converge on a common intracellular signaling pathway orchestrated by the MyD88 adaptor protein and the IRAK family of kinases.[5][9]

IRAK4 is the first and most critical kinase recruited to the receptor-MyD88 complex, where it forms a structure known as the Myddosome.[3][5] Within this complex, IRAK4 undergoes autophosphorylation and subsequently phosphorylates IRAK1 or IRAK2.[3][5] This phosphorylation event is the crucial step that this compound inhibits.

The activated IRAK1/2 complex then dissociates from the receptor and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream pathways, primarily the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][6] The culmination of this signaling is the transcription and enhanced mRNA stability of numerous genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6, IL-8), chemokines, and other mediators of inflammation.[3][5]

This compound, by selectively binding to the ATP-binding site of IRAK4, prevents its kinase activity, thereby halting the entire downstream signaling cascade at its origin.[3][9]

Quantitative Data on Potency and Pharmacodynamic Effects

The activity of this compound has been quantified through various biochemical, cellular, and in vivo assays.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Stimulus | Endpoint | IC₅₀ | Reference |

| Biochemical | Recombinant IRAK4 | 1 mM ATP | Kinase Activity | 3.55 nM | [1] |

| Cellular | THP-1 cells | LPS | TNF-α release | 2.3 µM* | [3] |

*Note: This IC₅₀ value is for an early lead compound (compound 5) in the series that led to this compound, indicating the potential of the chemical scaffold.

Table 2: Ex Vivo Pharmacodynamic Effects of this compound in Human Whole Blood

| Stimulant (Receptor) | Cytokine Measured | Inhibition vs. Placebo (%) | Reference |

| R848 (TLR7/8) | IL-1β, TNF-α, IL-6, IFN-γ | ~80% - 95% | [10] |

| LPS (TLR4) | IL-1β, TNF-α, IL-6, IL-8 | ~50% - 80% | [10] |

| IL-1β (IL-1R) | TNF-α, IL-6, IL-8 | Reduction Observed | [10] |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Humans

| Challenge Model | Biomarker | Suppression vs. Placebo (%) | Reference |

| Intravenous LPS | Serum TNF-α | ≥80% | [10][11] |

| Intravenous LPS | Serum IL-6 | ≥80% | [10][11] |

| Intravenous LPS | C-reactive protein | Inhibition Observed | [10] |

| Intravenous LPS | Procalcitonin | Inhibition Observed | [10] |

| Topical Imiquimod | Skin Erythema (GMR) | 25% reduction (0.75 GMR) | [10][11] |

| Topical Imiquimod | Skin Perfusion (GMR) | 31% reduction (0.69 GMR) | [10][11] |

Key Experimental Protocols and Methodologies

The mechanism and potency of this compound have been elucidated through a series of standardized preclinical and clinical experimental models.

Biochemical IRAK4 Inhibition Assay: The direct inhibitory activity of this compound on its target was determined using a biochemical assay with recombinant human IRAK4 protein. The kinase activity is typically measured in the presence of a specific substrate and a fixed concentration of ATP (e.g., 1 mM) to assess the compound's ability to compete with ATP for the kinase's active site.[3] The half-maximal inhibitory concentration (IC₅₀) is then calculated from a dose-response curve.

Cell-Based Assays (THP-1 TNF-α Release): To assess cellular potency, human monocytic THP-1 cells are commonly used. These cells are stimulated with a TLR ligand, such as lipopolysaccharide (LPS), to induce a robust inflammatory response.[3] Cells are pre-incubated with varying concentrations of this compound before the LPS challenge. The supernatant is then collected, and the concentration of released TNF-α is quantified, typically by ELISA.[3] This assay confirms that the compound can penetrate the cell membrane and inhibit the target pathway in a cellular context.

Ex Vivo Whole Blood Stimulation Assay: This assay provides evidence of target engagement in a physiologically relevant matrix. Whole blood samples are collected from subjects treated with this compound or placebo.[10] The blood is then challenged ex vivo with specific immune stimulants such as LPS (for TLR4), R848 (for TLR7/8), or IL-1β (for IL-1R).[10] After incubation, plasma is separated, and a panel of cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) is measured. The percentage of inhibition of cytokine release in samples from the this compound group compared to the placebo group demonstrates the drug's systemic pharmacodynamic effect.[10]

Human Experimental Inflammation Models: To establish proof-of-mechanism in humans, randomized, placebo-controlled trials in healthy volunteers are conducted using well-characterized inflammation models.[10][11]

-

Topical Imiquimod Challenge: Imiquimod, a TLR7 agonist, is applied topically to the skin to induce localized inflammation. Endpoints include skin erythema (redness) and perfusion (blood flow), measured by non-invasive techniques like multispectral imaging and laser speckle contrast imaging, respectively.[10][11]

-

Intravenous LPS Challenge: A low dose of intravenous LPS is administered to induce a transient, systemic inflammatory response. Serial blood samples are taken to measure the kinetics of circulating inflammatory proteins (TNF-α, IL-6, IL-8), acute phase proteins (CRP, procalcitonin), and changes in leukocyte counts.[10][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 8. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Zabedosertib: A Technical Guide to Its Mechanism of Action on the IRAK4 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabedosertib (also known as BAY 1834845) is a potent and selective, orally administered small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that serves as an essential upstream regulator in the signaling cascades of Toll-like receptors (TLRs) and IL-1 family receptors (IL-1Rs).[2] These pathways are central to the innate immune system, and their dysregulation is implicated in a variety of immune-mediated inflammatory diseases.[3] By targeting IRAK4, this compound effectively blocks the activation of downstream signaling molecules, leading to the suppression of pro-inflammatory cytokine production.[4] This technical guide provides an in-depth overview of the IRAK4 signaling pathway, the mechanism of action of this compound, a summary of its quantitative pharmacological data, detailed experimental protocols for its evaluation, and an overview of its clinical development.

The IRAK4 Signaling Pathway

IRAK4 is a central node in innate immunity, transducing signals from TLRs and IL-1Rs.[2] The signaling cascade is initiated by the recognition of Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) by TLRs, or by the binding of cytokines like IL-1 and IL-18 to their respective receptors.[2]

This ligand-receptor interaction triggers the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). MyD88 then recruits IRAK4 through interactions between their respective death domains, forming a high-order signaling complex known as the Myddosome.[2][4] Within this complex, IRAK4 molecules are brought into close proximity, facilitating trans-autophosphorylation and activation.[5] Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1.[6]

Phosphorylated IRAK1 subsequently associates with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of two major downstream pro-inflammatory pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus.[7]

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as p38 and JNK.[6][7]

The culmination of this signaling is the nuclear translocation of transcription factors that drive the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and other mediators of inflammation.[8]

Quantitative Data and Pharmacological Profile

This compound has been characterized through a series of preclinical and clinical studies to determine its potency, pharmacokinetic profile, and in vivo activity.

In Vitro & Cellular Potency

This compound demonstrates potent inhibition of IRAK4 kinase activity and downstream functional consequences in cellular assays.

| Parameter | Value | Assay System | Reference |

| Biochemical IC50 | 3.55 nM | Recombinant IRAK4 Kinase Assay | [8] (citing original discovery) |

| Cellular IC50 | 86 nM (95% CI: 60-122 nM) | IL-6 release in human whole blood (R848 stimulated) | [9] |

| Cellular IC50 | 385 nM | TNF-α secretion in murine splenic cells (LPS stimulated) | [10] |

| Cellular IC50 | 1270 nM | TNF-α secretion in rat splenic cells (LPS stimulated) | [10] |

Phase 1 Pharmacokinetics in Healthy Volunteers

Phase 1 studies have established a favorable pharmacokinetic profile for this compound, supporting further clinical development.[11] Data is based on single ascending dose (up to 480 mg) and multiple ascending dose (up to 200 mg BID) studies.[1]

| Parameter | Value | Condition | Reference |

| Absolute Oral Bioavailability | 74% | 120 mg oral dose | [1] |

| Terminal Half-life (t½) | 19 - 30 hours | Dose-independent | [1][11] |

| Time to Max. Concentration (Tmax) | 2 - 3 hours | Oral tablet | [9] |

| Food Effect | No significant food effect | N/A | [1] |

| Accumulation Ratio (AUC) | 1.04 - 1.62 | Multiple Dosing | [1][11] |

| Projected Target Occupancy | ~80% | 120 mg BID at steady state | [9] |

Preclinical In Vivo Efficacy

This compound has demonstrated anti-inflammatory effects in animal models of induced inflammation.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Imiquimod-induced psoriasis (mouse) | Oral, dose-dependent | Significantly reduced erythema, skin thickening, and scaling. | [10] |

| IL-1β-induced inflammation (mouse) | Oral, dose-dependent | Blocked inflammation. | [10] |

| LPS-induced systemic inflammation (human) | 120 mg BID for 7 days | Suppressed serum TNF-α and IL-6 responses by ≥80%. | [10] |

| LPS-induced ARDS (mouse) | Oral | Significantly prevented lung injury and reduced inflammatory cell infiltration. | [12] |

Key Experimental Methodologies

The evaluation of IRAK4 inhibitors like this compound involves a multi-tiered approach, from biochemical assays to cellular and in vivo models.

Biochemical IRAK4 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IRAK4. A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced during the kinase reaction.[13]

Principle: The amount of ADP produced is directly proportional to IRAK4 kinase activity. The assay converts this ADP into ATP, which then generates a luminescent signal via a luciferase reaction.[13]

Detailed Protocol:

-

Reaction Preparation: Prepare a master mix containing 1x Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), a kinase substrate (e.g., Myelin Basic Protein), and ATP.[14]

-

Compound Addition: Add serially diluted this compound or vehicle control (e.g., DMSO, final concentration ≤1%) to the wells of a 96- or 384-well plate.[14]

-

Enzyme Addition: Add purified, recombinant IRAK4 enzyme to each well to initiate the kinase reaction.[14]

-

Incubation: Incubate the reaction plate for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C).[13][14]

-

Signal Generation:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40-45 minutes at room temperature.[13][14]

-

Add Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and generate a luminescent signal. Incubate for 30-45 minutes at room temperature.[13][14]

-

-

Data Acquisition: Read luminescence on a microplate reader.

-

Analysis: Calculate percent inhibition relative to vehicle controls and determine the IC50 value by fitting the data to a dose-response curve.

Ex Vivo Whole Blood Stimulation Assay

This assay provides a more physiologically relevant system to measure the functional consequences of IRAK4 inhibition in a complex cellular environment.[15]

Principle: Freshly drawn human whole blood is stimulated with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) in the presence of the inhibitor. The inhibition of downstream cytokine production (e.g., IL-6, TNF-α) is then quantified.[9][15]

Detailed Protocol:

-

Blood Collection: Collect fresh human whole blood from healthy volunteers into heparinized tubes.

-

Compound Pre-incubation: Aliquot blood into 96-well plates. Add various concentrations of this compound or vehicle control and pre-incubate for a short period (e.g., 30-60 minutes) at 37°C.

-

Stimulation: Add a TLR agonist (e.g., 0.1 ng/mL LPS or R848) to the wells to stimulate the innate immune cells.[10]

-

Incubation: Incubate the plates for a specified duration (e.g., 6-24 hours) at 37°C in a CO2 incubator.

-

Plasma Collection: Centrifuge the plates to pellet the blood cells. Carefully collect the supernatant (plasma).

-

Cytokine Quantification: Measure the concentration of target cytokines (e.g., IL-6, TNF-α) in the plasma using a validated method such as ELISA or a multiplex bead-based immunoassay.

-

Analysis: Determine the IC50 for the inhibition of cytokine release by plotting the percentage of inhibition against the drug concentration.[1]

In Vivo LPS-Induced Acute Lung Injury (ALI) Model

This model is used to assess the efficacy of an anti-inflammatory agent in a murine model of acute respiratory distress syndrome (ARDS).[12][16]

Principle: Intratracheal or nebulized administration of LPS induces a massive inflammatory response in the lungs, characterized by neutrophil influx, edema, and cytokine storm, mimicking key features of human ARDS.[16][17]

Detailed Protocol:

-

Animal Model: Use a standard mouse strain, such as C57BL/6.

-

Compound Administration: Administer this compound or vehicle control orally (p.o.) at a specified dose (e.g., 10-150 mg/kg) at a set time point before the LPS challenge (e.g., 1 hour prior).[18]

-

ALI Induction: Anesthetize mice and induce lung injury via intratracheal instillation or nebulization of LPS (e.g., 3-5 mg/kg).[17][19]

-

Endpoint Assessment (e.g., 24 hours post-LPS):

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform a lung lavage with saline. Analyze the BAL fluid (BALF) for total and differential cell counts (especially neutrophils) and protein concentration (as a measure of permeability).[20][21]

-

Cytokine Analysis: Measure levels of TNF-α, IL-6, and other cytokines in the BALF and/or lung homogenates.[21]

-

Histopathology: Perfuse, fix, and section the lungs. Stain with H&E and score for evidence of injury, such as alveolar wall thickening, edema, and cellular infiltration.[16]

-

-

Analysis: Compare the measured endpoints between the this compound-treated group, vehicle group, and a naive control group to determine the extent of therapeutic protection.

Clinical Development and Findings

This compound has progressed through Phase 1 and Phase 2a clinical trials.

-

Phase 1: In healthy male volunteers, this compound was found to be safe and well-tolerated, with a favorable pharmacokinetic profile suitable for twice-daily oral dosing.[11] These studies also demonstrated proof-of-mechanism, showing that this compound suppressed local and systemic inflammatory responses induced by in vivo challenges.[10] Based on these results, a dose of 120 mg twice daily was selected for further development.[9]

-

Phase 2a (DAMASK Study): This randomized, placebo-controlled trial (NCT05656911) evaluated the efficacy and safety of this compound (120 mg BID) in adult patients with moderate-to-severe atopic dermatitis over 12 weeks.[22][23] While the drug maintained a favorable safety profile with no severe or serious treatment-emergent adverse events, it failed to demonstrate a significant difference from placebo in the primary efficacy endpoint (a composite EASI-75 response) or other key secondary endpoints related to disease severity and pruritus.[24][25]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IRAK4. It effectively blocks the TLR/IL-1R signaling cascade, a cornerstone of the innate immune response. Extensive preclinical and Phase 1 clinical data have established its mechanism of action, favorable oral pharmacokinetics, and a good safety profile. While a Phase 2a study in atopic dermatitis did not meet its primary efficacy goals, the compound's demonstrated anti-inflammatory effects and safety suggest it may hold therapeutic potential in other immune-mediated diseases where the IRAK4 pathway is a key pathological driver.[24][25] The data and protocols outlined in this guide provide a comprehensive technical resource for professionals engaged in the research and development of IRAK4-targeted therapeutics.

References

- 1. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRAK4 - Wikipedia [en.wikipedia.org]

- 3. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (BAY 1834845) / Bayer [delta.larvol.com]

- 13. promega.jp [promega.jp]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]

- 18. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. researchgate.net [researchgate.net]

- 24. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study – Cymbiotics Biopharma [cymbiotics.co]

- 25. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

Zabedosertib and Toll-like receptor signaling

An In-depth Technical Guide to Zabedosertib and Toll-like Receptor Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The innate immune system relies on germline-encoded pattern recognition receptors (PRRs) to detect microbial threats and endogenous danger signals. Among the most critical PRRs are the Toll-like receptors (TLRs), which initiate potent inflammatory responses. Dysregulation of TLR signaling is implicated in a wide range of autoimmune and inflammatory diseases. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a central kinase that acts as a master regulator immediately downstream of most TLRs and the IL-1 receptor family. Its indispensable role in propagating the inflammatory cascade makes it a highly attractive therapeutic target. This compound (BAY 1834845) is a potent, selective, and orally bioavailable small molecule inhibitor of IRAK4. This document provides a comprehensive technical overview of the TLR signaling pathway, the mechanism of action of this compound, its quantitative effects on inflammatory mediators, and detailed experimental protocols relevant to its study.

The Toll-like Receptor (TLR) Signaling Pathway

TLRs are transmembrane proteins that recognize conserved pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria, and damage-associated molecular patterns (DAMPs) released from stressed or dying cells.[1][2] In humans, the TLR family consists of 10 members (TLR1-10) located either on the cell surface or within endosomal compartments.[3][4]

Upon ligand binding, TLRs typically dimerize, bringing their cytoplasmic Toll/Interleukin-1 receptor (TIR) domains into close proximity.[2][5] This conformational change initiates a downstream signaling cascade that can be broadly divided into two main branches: MyD88-dependent and MyD88-independent (TRIF-dependent). This compound's mechanism is relevant to the MyD88-dependent pathway, which is utilized by all TLRs except for TLR3.[1][3]

The MyD88-Dependent Signaling Cascade

The MyD88-dependent pathway is the primary route for the production of pro-inflammatory cytokines. The key steps are as follows:

-

Adaptor Recruitment: The engaged TLR TIR domains recruit the primary adaptor protein, Myeloid differentiation primary response 88 (MyD88).[2][3][4]

-

Myddosome Formation: MyD88 interacts with IRAK4, a serine/threonine kinase, forming the core of a high-order signaling complex known as the Myddosome.[1][3] This complex then recruits other IRAK family members, primarily IRAK1 or IRAK2.[1][3]

-

Kinase Activation Cascade: Within the Myddosome, IRAK4 becomes activated and phosphorylates IRAK1/2.[3][6] This phosphorylation event activates IRAK1/2's own kinase activity and leads to its extensive autophosphorylation.[6]

-

TRAF6 Activation: The activated IRAK1/2 complex dissociates from the receptor and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1][3]

-

Downstream Pathways: TRAF6 activation leads to the stimulation of two major downstream pathways:

-

NF-κB Pathway: Activation of the inhibitor of NF-κB kinase (IKK) complex, which leads to the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB to translocate to the nucleus.[1][3]

-

MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38.[3][4]

-

-

Gene Expression: Nuclear translocation of NF-κB and activation of other transcription factors (like AP-1 via the MAPK pathway) drives the expression of a host of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and other inflammatory mediators.[3][7][8]

This compound: A Selective IRAK4 Kinase Inhibitor

This compound (BAY 1834845) is a selective, orally administered inhibitor of IRAK4 kinase activity.[9] By targeting the ATP-binding site of IRAK4, this compound prevents the crucial initial phosphorylation events within the Myddosome.[3] This action effectively halts the entire downstream signaling cascade, preventing the activation of TRAF6, NF-κB, and MAPKs, and ultimately suppressing the production of key inflammatory cytokines.[1][3] Its high selectivity for IRAK4 minimizes off-target effects, offering a focused approach to modulating innate immune responses.[3]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays, as well as in clinical studies involving healthy volunteers.

Table 1: In Vitro Potency of this compound

| Assay Type | System | Target/Stimulus | Endpoint | IC₅₀ Value | Reference |

| Biochemical Kinase Assay | Purified Enzyme | IRAK4 | Kinase Activity | 3.55 nM | [9] |

| Cell-based Assay | THP-1 Cells | LPS (TLR4 agonist) | TNF-α Release | 2.3 µM | [1] |

| Cell-based Assay | Rat Splenic Cells | LPS (TLR4 agonist) | TNF-α Secretion | 1270 nM | [10] |

| Cell-based Assay | Murine Splenic Cells | LPS (TLR4 agonist) | TNF-α Secretion | 385 nM | [10] |

| Whole Blood Assay | Human Whole Blood | Resiquimod (R848; TLR7/8 agonist) | IL-6 Release | 86 nM | [11] |

Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers

Data from a study where healthy volunteers received this compound (120 mg BID) for 7 days.[10][12][13]

| Challenge Model | Pathway | Marker | % Suppression vs. Placebo | Significance (p-value) |

| Systemic LPS (TLR4) | TLR4/MyD88 | Serum TNF-α | ≥80% | < 0.05 |

| Serum IL-6 | ≥80% | < 0.05 | ||

| C-Reactive Protein | Significant Inhibition | Not specified | ||

| Procalcitonin | Significant Inhibition | Not specified | ||

| IL-8 | Significant Inhibition | Not specified | ||

| Topical Imiquimod (TLR7) | TLR7/MyD88 | Skin Perfusion | 31% Reduction (GMR 0.69) | < 0.05 |

| Skin Erythema | 25% Reduction (GMR 0.75) | < 0.05 | ||

| Ex Vivo R848 (TLR7/8) | TLR7/8/MyD88 | IL-1β Release | ~80-95% | Not specified |

| TNF-α Release | ~80-95% | Not specified | ||

| IL-6 Release | ~80-95% | Not specified | ||

| Target Occupancy | IRAK4 | Estimated at Trough | ~79% | Not applicable |

Table 3: Key Efficacy Results from Phase II Atopic Dermatitis Study

Results at Week 12 for this compound (120 mg BID) versus placebo in adults with moderate-to-severe atopic dermatitis.[13]

| Endpoint | This compound (n=52) | Placebo (n=25) | Significance |

| EASI-75 Response Rate | 32.3% | 37.4% | Not Significant |

| % Change in EASI from Baseline | -44.6% | -55.9% | Not Significant |

| vIGA-AD Response (Score 0/1) | 15.9% | 28.5% | Not Significant |

| Peak Pruritus NRS Response | 16.4% | 25.0% | Not Significant |

While this compound was well-tolerated, it did not demonstrate efficacy over placebo in this atopic dermatitis study, a disease characterized by T2-dominated cytokine responses which may not be directly addressed by IRAK4 inhibition.[13]

Key Experimental Protocols

Protocol 1: IRAK4 Biochemical Kinase Assay

This protocol describes a method to determine the direct inhibitory effect of a compound on IRAK4's enzymatic activity. This example is a time-resolved fluorescence energy transfer (TR-FRET) or fluorescence-based assay.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a 4X reaction buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 50 mM β-glycerophosphate, 1 mM Na₃VO₄, 20 mM DTT).[14]

-

ATP/Substrate Cocktail: Prepare a 2X solution containing ATP and a suitable peptide substrate (e.g., a biotinylated peptide derived from Ezrin/Radixin/Moesin).[14][15] The final ATP concentration should be near the Kₘ value for accurate IC₅₀ determination.[15]

-

Enzyme Solution: Dilute recombinant human IRAK4 enzyme in 1X kinase buffer to a working concentration.[14]

-

Test Compound: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer.

-

-

Assay Procedure:

-

Add the diluted test compound (or vehicle control) to the wells of a microplate.

-

Add the IRAK4 enzyme solution to the wells and pre-incubate for 5-10 minutes at room temperature to allow the compound to bind to the enzyme.[14]

-

Initiate the kinase reaction by adding the ATP/Substrate Cocktail.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.[14][15]

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a stop buffer containing a chelating agent like EDTA.[14][15]

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.[14]

-

Wash the plate to remove unbound reagents.

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., Phospho-Ezrin/Radixin/Moesin antibody).[14][15]

-

After incubation and washing, add a Europium-labeled secondary antibody.[14][15]

-

After a final wash, add an enhancement solution and read the time-resolved fluorescence signal.

-

-

Data Analysis:

-

The signal is inversely proportional to the kinase inhibition.

-

Calculate the percent inhibition for each compound concentration relative to controls.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Ex Vivo Whole Blood Cytokine Release Assay

This assay measures the ability of a compound to inhibit TLR-mediated cytokine production in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Collect fresh human whole blood from healthy volunteers into heparinized tubes.

-

Compound Incubation:

-

Aliquot whole blood into 96-well plates.

-

Add serial dilutions of this compound (or vehicle control) to the wells.

-

Pre-incubate the blood with the compound for a specified time (e.g., 1 hour) at 37°C in a CO₂ incubator.

-

-

TLR Stimulation:

-

Incubation: Incubate the plates for 6 to 24 hours at 37°C in a CO₂ incubator. The duration depends on the cytokine of interest.[10][11]

-

Sample Collection:

-

After incubation, centrifuge the plates to pellet the blood cells.

-

Carefully collect the supernatant (plasma) for cytokine analysis.

-

-

Cytokine Measurement:

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma samples using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

-

Data Analysis:

-

Subtract the background cytokine levels from the unstimulated controls.

-

Calculate the percent inhibition of cytokine release for each this compound concentration compared to the stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

-

Protocol 3: Immunoprecipitation (IP) Kinase Assay

This protocol is used to assess the activity of endogenous IRAK4 from cell lysates after stimulation.

Methodology:

-

Cell Culture and Stimulation:

-

Cell Lysis:

-

Wash cells with cold PBS and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to preserve protein integrity and phosphorylation states.[16]

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate a portion of the cell lysate (0.5-1.0 mg of total protein) with an anti-IRAK4 antibody for 1-2 hours at 4°C on a rotator.[16]

-

Add Protein A/G-coupled beads (e.g., Sepharose) and incubate for another hour to capture the antibody-IRAK4 complex.[16]

-

Wash the beads extensively with lysis buffer (sometimes containing high salt concentrations like 0.5 M NaCl) to remove non-specifically bound proteins.[16]

-

-

In Vitro Kinase Assay:

-

Wash the beads with a kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂).[16]

-

Resuspend the beads in kinase assay buffer containing a recombinant substrate (e.g., GST-Pellino1) and [γ-³²P]ATP.[16]

-

If testing an inhibitor, add this compound to the reaction mix.

-

Incubate the reaction at 30°C for a defined time (e.g., 30 minutes).

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into the substrate.

-

Quantify the band intensity to determine kinase activity.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of IRAK4, a critical node in MyD88-dependent TLR and IL-1R signaling. Preclinical and early clinical pharmacodynamic studies have conclusively demonstrated its ability to robustly suppress the production of key pro-inflammatory cytokines driven by this pathway.[12][13] The provided quantitative data and experimental protocols offer a framework for researchers to further investigate IRAK4 inhibition. While the clinical translation of this mechanism proved challenging in the T2-driven environment of atopic dermatitis, the profound anti-inflammatory effects of this compound underscore the potential of IRAK4 inhibition as a therapeutic strategy for other immune-mediated inflammatory diseases where the MyD88-IRAK4 axis is a primary driver of pathology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. media.cellsignal.com [media.cellsignal.com]

- 16. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

Zabedosertib: A Technical Guide to its Cytokine Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabedosertib (BAY 1834845) is a potent and selective, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[1][2] Dysregulation of these pathways is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. By targeting IRAK4, this compound effectively modulates the production of a wide array of pro-inflammatory cytokines, positioning it as a promising therapeutic agent for various immune-mediated conditions. This technical guide provides an in-depth overview of the cytokine inhibition profile of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental assessment.

Mechanism of Action: IRAK4 Inhibition

Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by their respective cytokines, a signaling cascade is initiated that is critically dependent on IRAK4.[3] IRAK4 acts as a master kinase, phosphorylating and activating IRAK1 and IRAK2. This leads to the activation of downstream signaling pathways, most notably the NF-κB and MAPK pathways, which in turn drive the transcription and release of numerous pro-inflammatory cytokines and chemokines.[4][5] this compound exerts its anti-inflammatory effects by binding to the ATP-binding site of IRAK4, thereby preventing its kinase activity and halting the downstream signaling cascade.

Quantitative Cytokine Inhibition Data

The inhibitory activity of this compound has been quantified in various in vitro and ex vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibition of IRAK4 and TNF-α

| Target/Endpoint | Assay System | IC50 | Reference |

| IRAK4 Kinase Activity | Biochemical Assay | 3.55 nM | [2] |

| TNF-α Release | LPS-stimulated THP-1 cells | 2.3 µM | [4][5] |

| IL-1, IFN-γ, IL-17, TNF-α | In Vitro Assay | Inhibition at 500 nM | [2] |

Table 2: Ex Vivo Cytokine Inhibition in Human Whole Blood

Data represents the percentage reduction in cytokine release in the presence of this compound.

| Stimulus | Cytokine | Percent Inhibition | Reference |

| LPS (TLR4 agonist) | TNF-α | ~50% | [2] |

| IL-6 | ~50% | [2] | |

| IL-8 | 50-80% | [2] | |

| IL-1β | 50-80% | [2] | |

| R848 (TLR7/8 agonist) | TNF-α | 80-95% | [2] |

| IL-6 | 80-95% | [2] | |

| IL-8 | Mildly impacted | [2] | |

| IL-1β | 80-95% | [2] | |

| IFN-γ | 80-95% | [2] | |

| IL-10 | Mildly impacted | [2] | |

| IP-10 | Mildly impacted | [2] | |

| IFN-α | Mildly impacted | [2] | |

| IL-1β (IL-1R agonist) | TNF-α | Reduction observed | [2] |

| IL-6 | 50-80% | [2] | |

| IL-8 | 50-80% | [2] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key assays used to characterize the cytokine inhibition profile of this compound.

IRAK4 Biochemical Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of IRAK4.

-

Reagents and Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Myelin Basic Protein (MBP) as a substrate

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds) dissolved in DMSO

-

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

96-well or 384-well assay plates

-

Phosphocellulose paper and scintillation counter (for radioactive assays) or luminometer (for non-radioactive assays)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.

-

In the assay plate, add the kinase buffer, the diluted this compound solution, and the IRAK4 enzyme.

-

Initiate the kinase reaction by adding a mixture of MBP substrate and ATP (e.g., at a concentration of 1 mM). For radioactive assays, include the radiolabeled ATP in this mixture.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Detect the amount of phosphorylated substrate. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated radiolabeled ATP and then measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

LPS-Stimulated TNF-α Release in THP-1 Cells

This cell-based assay assesses the ability of this compound to inhibit cytokine production in a human monocytic cell line.

-

Reagents and Materials:

-

THP-1 cells

-

Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates

-

ELISA kit for human TNF-α

-

Incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Culture THP-1 cells to the desired density.

-

Seed the THP-1 cells into a 96-well plate at a concentration of, for example, 1 x 10⁵ cells per well.

-

Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1 hour) in the incubator.

-

Stimulate the cells by adding LPS to a final concentration of, for example, 100 ng/mL.

-

Incubate the plate for a further period (e.g., 4-6 hours) to allow for TNF-α production and secretion.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the this compound concentration.

-

Ex Vivo Whole Blood Cytokine Release Assay

This assay provides a more physiologically relevant assessment of this compound's activity in a complex biological matrix.

-

Reagents and Materials:

-

Freshly drawn human whole blood from healthy volunteers collected in heparinized tubes.

-

RPMI-1640 medium.

-

Stimulants: LPS, R848, IL-1β.

-

This compound (or other test compounds) dissolved in DMSO.

-

96-well plates.

-

Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits.

-

Incubator (37°C, 5% CO₂).

-

-

Procedure:

-

Within a short time after collection, dilute the whole blood with RPMI-1640 medium (e.g., a 1:1 or 1:4 dilution).

-

Add the diluted blood to the wells of a 96-well plate.

-

Add various concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 1 hour).

-

Add the respective stimulants (e.g., LPS at 10-100 ng/mL, R848 at 1 µg/mL, or IL-1β at 10 ng/mL) to the appropriate wells. Include unstimulated and vehicle-only controls.

-

Incubate the plates for an appropriate duration (e.g., 6 to 24 hours) at 37°C with 5% CO₂.

-

After incubation, centrifuge the plates and carefully collect the plasma supernatant.

-

Measure the concentrations of a panel of cytokines in the supernatant using a multiplex immunoassay or individual ELISAs.

-

Calculate the percentage of inhibition for each cytokine at each concentration of this compound relative to the stimulated control.

-

Conclusion

This compound demonstrates potent and selective inhibition of IRAK4, leading to a broad-spectrum reduction in the production of key pro-inflammatory cytokines. The quantitative data from biochemical, in vitro, and ex vivo assays consistently highlight its immunomodulatory potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and understanding of this compound and other IRAK4 inhibitors in the context of inflammatory and autoimmune diseases. The comprehensive cytokine inhibition profile of this compound supports its ongoing clinical development as a novel therapeutic option for patients with immune-mediated disorders.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THP-1 cells increase TNF-α production upon LPS + soluble human IgG co-stimulation supporting evidence for TLR4 and Fcγ receptors crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rivm.nl [rivm.nl]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of BAY 1834845 (Zabedosertib): A Technical Guide to a Novel IRAK4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical characterization of BAY 1834845, also known as Zabedosertib. This potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is under development as an oral therapeutic for various immune-mediated inflammatory diseases.[1][2] This document details the scientific journey from a high-throughput screening hit to a clinical candidate, presenting key data, experimental methodologies, and the underlying signaling pathways.

The Role of IRAK4 in Innate Immunity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine-protein kinase that serves as a master regulator in the innate immune system.[1][3] It is an essential downstream component of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4][5] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4, forming a complex known as the Myddosome.[1][4]

Activated IRAK4 then phosphorylates other members of the IRAK family, primarily IRAK1 and IRAK2.[1][4][6] This initiates a signaling cascade involving TRAF6, ultimately leading to the activation of key downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK).[1][7] The activation of these pathways results in the transcription and release of numerous pro-inflammatory cytokines and chemokines, driving the inflammatory response.[1][7] Given its central role, inhibiting IRAK4 presents a compelling therapeutic strategy for modulating the excessive inflammation characteristic of many autoimmune and inflammatory disorders.[1][2][3]

Discovery of BAY 1834845

The journey to identify BAY 1834845 began with a high-throughput screening of Bayer's internal compound library.[1][8] This initial effort yielded a hit compound which, despite showing activity, had certain liabilities. The subsequent lead optimization program utilized a structure-based design approach, leveraging an in-house docking model to exploit distinct features of the IRAK4 binding site.[1][7] This strategy successfully overcame the initial liabilities, leading to the discovery of two clinical candidates, BAY 1834845 (this compound) and BAY 1830839, both possessing a unique combination of high potency and selectivity.[1][7]

Quantitative Data

BAY 1834845 demonstrates potent inhibition of IRAK4 and a favorable pharmacokinetic profile, supporting its development as an oral therapeutic.

Table 1: In Vitro Potency and Selectivity of BAY 1834845

| Target | Assay Type | IC₅₀ (nM) | Reference |

| IRAK4 | Biochemical | 3.55 | [9] |

| IRAK4 | Biochemical | 8 | [2] |

Note: Discrepancies in IC₅₀ values can arise from different assay conditions (e.g., ATP concentration).

Table 2: Pharmacokinetic and Physicochemical Properties of BAY 1834845

| Parameter | Value / Classification | Significance | Reference |

| Route of Administration | Oral | Patient convenience | [2][9] |

| Permeability (Caco-2) | High | Good potential for oral absorption | [2] |

| Aqueous Solubility | Low | Characteristic of BCS Class II | [2] |

| BCS Classification | Class II | High permeability, low solubility | [2] |

Table 3: In Vivo Pharmacodynamic and Efficacy Data for BAY 1834845

| Model/Challenge | Species/Subject | Key Finding | Quantitative Result | Reference |

| LPS-induced TNFα | Rat Splenic Cells | Potent inhibition of cytokine secretion | - | [2] |

| Imiquimod (IMQ)-induced Skin Inflammation | Healthy Male Volunteers | Significant reduction in skin redness | Geometric Mean Ratio vs. Placebo: 0.75 (p < 0.05) | [10][11] |

| Imiquimod (IMQ)-induced Skin Inflammation | Healthy Male Volunteers | Significant reduction in skin perfusion | Geometric Mean Ratio vs. Placebo: 0.69 (p < 0.05) | [12][10][11] |

| LPS Systemic Challenge | Healthy Male Volunteers | Significant suppression of inflammatory cytokines | ≥80% suppression of TNF-α and IL-6 vs. Placebo (p < 0.05) | [12][11] |

Key Experimental Protocols

The characterization of BAY 1834845 involved a series of standardized biochemical, cellular, and in vivo assays.

4.1. IRAK4 Biochemical Inhibition Assay

-

Objective: To determine the direct inhibitory activity of the compound on IRAK4 kinase activity.

-

Methodology:

-

Recombinant human IRAK4 enzyme is incubated in a reaction buffer containing a suitable kinase substrate (e.g., a generic peptide substrate) and ATP.

-

Test compounds (e.g., BAY 1834845) are added at varying concentrations.

-

The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is typically done using methods such as fluorescence resonance energy transfer (FRET), luminescence (e.g., ADP-Glo), or radioactive filter-binding assays.

-

The concentration of the compound that inhibits 50% of the enzymatic activity (IC₅₀) is calculated by plotting the percent inhibition against the compound concentration.

-

4.2. Cellular Assay: LPS-Stimulated Cytokine Release

-

Objective: To measure the compound's ability to inhibit IRAK4-mediated signaling in a cellular context.

-

Methodology:

-

Primary cells, such as rat splenic cells or human peripheral blood mononuclear cells (PBMCs), are isolated and cultured.

-

Cells are pre-incubated with various concentrations of BAY 1834845 or a vehicle control for a specified time.

-

The cells are then stimulated with a TLR4 agonist, such as Lipopolysaccharide (LPS), to activate the IRAK4 pathway.

-

After an incubation period (e.g., 4-24 hours), the cell culture supernatant is collected.

-

The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant is quantified using a standard method like Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC₅₀ values are determined by analyzing the dose-dependent inhibition of cytokine release.

-

4.3. In Vivo Pharmacodynamic Model: LPS and Imiquimod Challenge

-

Objective: To evaluate the pharmacological effect of orally administered BAY 1834845 on local and systemic inflammation.[11]

-

Methodology (as conducted in healthy volunteers):

-

Dosing: Healthy male participants receive oral doses of BAY 1834845, placebo, or an active comparator (e.g., prednisolone) twice daily for a set period (e.g., 7 days).[11]

-

Local Inflammation Challenge: A localized skin inflammation is induced by the topical application of Imiquimod (IMQ) cream, a TLR7 agonist, on the participants' backs for several consecutive days.[11]

-

Local Readouts: The resulting inflammatory response is non-invasively evaluated. Erythema (redness) is measured using multispectral imaging, and skin perfusion (blood flow) is quantified by laser speckle contrast imaging.[11]

-

Systemic Inflammation Challenge: On the final day of treatment, a systemic inflammatory response is induced via a low-dose intravenous infusion of LPS.[11]

-

Systemic Readouts: Blood samples are collected before and at multiple time points after the LPS challenge. Circulating inflammatory proteins (TNF-α, IL-6, IL-8), acute-phase proteins (C-reactive protein, procalcitonin), and immune cell differentiation are evaluated.[12][11]

-

Conclusion

The discovery of BAY 1834845 (this compound) is a result of a targeted and structure-guided drug discovery campaign.[1] It is a potent, selective, and orally active IRAK4 inhibitor that has demonstrated significant anti-inflammatory effects in both preclinical models and human challenge studies.[1][12][9] Its ability to effectively suppress key inflammatory pathways in both localized and systemic settings underscores its potential as a valuable therapeutic agent for treating a range of immune-mediated inflammatory diseases.[12][11] Favorable pharmacokinetic and safety profiles in early clinical studies have supported its advancement into further clinical development, including Phase 2a studies in conditions like atopic dermatitis.[2][13]

References

- 1. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 3. IRAK4 - Wikipedia [en.wikipedia.org]

- 4. sinobiological.com [sinobiological.com]

- 5. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BAY-1830839 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 13. Atopic dermatitis | Study 22158 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

Zabedosertib: A Deep Dive into its Role in Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zabedosertib (BAY 1834845) is a potent and selective oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system.[1][2][3][4] By targeting IRAK4, this compound effectively modulates the inflammatory response mediated by Toll-like receptors (TLRs) and IL-1 family receptors (IL-1Rs). This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on innate immune signaling pathways, and a summary of key preclinical and clinical findings. Detailed experimental protocols and structured quantitative data are presented to support further research and development in this area.

Introduction to Innate Immunity and the Role of IRAK4

The innate immune system serves as the body's first line of defense against pathogens and endogenous danger signals.[2][5] This response is initiated by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) family, which recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][5]

A central pathway in innate immunity is the TLR/IL-1R signaling cascade. Upon ligand binding, most TLRs (excluding TLR3) and IL-1Rs recruit the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2][5] This leads to the formation of a higher-order signaling complex known as the Myddosome, where IRAK4 is the first kinase recruited.[2][5] IRAK4's kinase activity is indispensable for the subsequent activation of IRAK1 and IRAK2, which in turn triggers downstream signaling through TRAF6, ultimately leading to the activation of the NF-κB and MAPK pathways.[2][5][6] This cascade results in the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are key drivers of inflammation.[5][7] Given its pivotal role, IRAK4 has emerged as a promising therapeutic target for a range of immune-mediated inflammatory diseases.[2][7]

This compound: Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of IRAK4. By binding to IRAK4, this compound prevents its autophosphorylation and the subsequent phosphorylation of IRAK1 and IRAK2, thereby blocking the downstream signaling cascade.[1][2] This targeted inhibition effectively suppresses the production of inflammatory mediators that are dependent on the MyD88-IRAK4 pathway.

Below is a diagram illustrating the TLR/IL-1R signaling pathway and the point of intervention by this compound.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the potency and efficacy of this compound.

Table 1: In Vitro Potency of this compound

| Assay | System | Stimulus | Measured Endpoint | IC50 | Reference |

| IRAK4 Inhibition | Biochemical Assay | 1 mM ATP | IRAK4 Kinase Activity | 3.4 nM | [4] |

| IRAK4 Inhibition | Biochemical Assay | 1 mM ATP | IRAK4 Kinase Activity | 212 nM | [2][5] |

| TNF-α Release | THP-1 Cells | LPS | TNF-α Production | 2.3 µM | [2][5] |

| IL-6 Release Inhibition | Human Whole Blood | Resiquimod (R848) | IL-6 Production | 86 nM (95% CI: 60-122 nM) | [7] |

Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers

| Study Design | Challenge | Biomarker | Effect of this compound | Reference |

| Randomized, Placebo-Controlled | Intravenous LPS (1 ng/kg) | Serum TNF-α and IL-6 | ≥80% suppression vs. placebo (p < 0.05) | [8][9] |

| Randomized, Placebo-Controlled | Intravenous LPS (1 ng/kg) | C-reactive protein, procalcitonin, IL-8 | Inhibition of response | [8][9] |

| Randomized, Placebo-Controlled | Topical Imiquimod (IMQ) | Skin Perfusion (Laser Speckle Contrast Imaging) | Geometric Mean Ratio vs. Placebo: 0.69 (p < 0.05) | [8][9] |

| Randomized, Placebo-Controlled | Topical Imiquimod (IMQ) | Erythema (Multispectral Imaging) | Geometric Mean Ratio vs. Placebo: 0.75 (p < 0.05) | [8][9] |

| Single Ascending Dose (SAD) Study | Ex vivo LPS stimulation of whole blood | TNF-α Release | Transient reduction 6 hours post-dose | [7] |

| Multiple Ascending Dose (MAD) Study | Ex vivo LPS stimulation of whole blood | TNF-α Release | Clear reduction in almost all participants | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

Ex Vivo Whole Blood Stimulation Assay

This assay is used to assess the pharmacodynamic effect of this compound on cytokine production in a physiologically relevant matrix.

Objective: To measure the inhibitory effect of this compound on the release of pro-inflammatory cytokines from whole blood cells following stimulation with a TLR agonist.

Methodology:

-

Blood Collection: Whole blood is collected from study participants at various time points before and after this compound administration.

-

Stimulation: Aliquots of whole blood are stimulated with a TLR agonist, such as Lipopolysaccharide (LPS) to activate TLR4 or Resiquimod (R848) to activate TLR7/8.

-

Incubation: The stimulated blood samples are incubated for a specified period (e.g., 6-24 hours) at 37°C to allow for cytokine production and release.

-

Cytokine Measurement: Plasma is separated from the blood cells by centrifugation. The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma are quantified using a validated immunoassay, such as ELISA or a multiplex bead-based assay.

-

Data Analysis: The percentage of inhibition of cytokine release is calculated by comparing the cytokine levels in samples from this compound-treated participants to those from placebo-treated participants or baseline values.

The following diagram illustrates the workflow for the ex vivo whole blood stimulation assay.

In Vivo Models of Inflammation

Animal and human models of inflammation are utilized to evaluate the in vivo efficacy of this compound.

4.2.1. Imiquimod (IMQ)-Induced Skin Inflammation in Healthy Volunteers

Objective: To assess the anti-inflammatory effect of this compound on a localized skin inflammation model.

Methodology:

-

Treatment: Healthy volunteers receive oral this compound or placebo for a specified duration.

-

Induction of Inflammation: A topical cream containing imiquimod, a TLR7 agonist, is applied to a defined area of the skin to induce a localized inflammatory response.

-

Assessment of Inflammation: The inflammatory response is evaluated using non-invasive imaging techniques:

-

Laser Speckle Contrast Imaging: To measure changes in skin perfusion (blood flow).

-

Multispectral Imaging: To quantify erythema (redness).

-

-

Data Analysis: The treatment effect is determined by comparing the changes in skin perfusion and erythema in the this compound-treated group versus the placebo group.

4.2.2. Systemic LPS Challenge in Healthy Volunteers

Objective: To evaluate the effect of this compound on a systemic inflammatory response.

Methodology:

-

Treatment: Healthy volunteers are administered this compound or placebo.

-

LPS Challenge: A low dose of bacterial lipopolysaccharide (LPS) is administered intravenously to induce a transient, systemic inflammatory response.

-

Monitoring: Blood samples are collected at multiple time points post-challenge to measure circulating levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and acute-phase proteins (e.g., C-reactive protein, procalcitonin). Clinical parameters are also monitored.

-

Data Analysis: The suppressive effect of this compound is quantified by comparing the cytokine and acute-phase protein responses between the active treatment and placebo groups.

Clinical Development and Future Directions

This compound has been investigated in Phase 1 studies in healthy volunteers, demonstrating a favorable safety and pharmacokinetic profile.[7][10][11] Pharmacodynamic studies have confirmed its ability to suppress local and systemic inflammatory responses.[8][9] A Phase 2a study evaluated the efficacy and safety of this compound in adults with moderate-to-severe atopic dermatitis.[12][13][14] While this particular study did not show evidence of efficacy for atopic dermatitis, the compound was well-tolerated.[12][13]

The potent anti-inflammatory effects demonstrated in mechanistic studies suggest that this compound may hold therapeutic potential for other immune-mediated diseases where the TLR/IL-1R signaling pathway plays a more central pathogenic role.[12][13] Future research will likely focus on exploring the efficacy of this compound in other inflammatory conditions.

Conclusion

This compound is a selective IRAK4 inhibitor that effectively targets a key node in the innate immune signaling cascade. Through its mechanism of action, it potently suppresses the production of pro-inflammatory cytokines driven by TLR and IL-1R activation. The comprehensive data from in vitro, preclinical, and clinical studies underscore the potential of IRAK4 inhibition as a therapeutic strategy for a variety of inflammatory disorders. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance the field of innate immunity-targeted therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound (BAY1834845) | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 8. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study – Cymbiotics Biopharma [cymbiotics.co]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to the Target Validation of Zabedosertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabedosertib (also known as BAY 1834845) is a selective, orally administered small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[1][2][3]. As a central regulator of the innate immune system, IRAK4 is a critical node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[4][5]. Activation of these pathways is associated with a host of inflammatory and autoimmune disorders, making IRAK4 a compelling therapeutic target[4][5]. This technical guide provides a comprehensive overview of the target validation studies for this compound, detailing its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used to confirm its engagement and modulation of the IRAK4 target.

Core Molecular Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a serine/threonine kinase that plays an indispensable role in the signal transduction of all TLRs (except TLR3) and the IL-1R family[4][5]. Upon ligand binding to these receptors, the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88) is recruited, which in turn recruits IRAK4 to form a complex known as the Myddosome[5]. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1 or IRAK2[4][5]. This phosphorylation cascade initiates downstream signaling through pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the production of pro-inflammatory cytokines and other mediators of inflammation[4][5][6]. Given its pivotal position, inhibiting IRAK4 activity is a promising strategy for treating a range of immune-mediated inflammatory diseases[4][7][8].

Target Validation Strategy & Logical Framework

The validation of IRAK4 as the primary target of this compound follows a logical progression from biochemical confirmation of inhibition to demonstrating a predictable functional consequence in cellular and in vivo systems. The core hypothesis is that by selectively inhibiting the kinase activity of IRAK4, this compound will block the downstream signaling cascade, resulting in a measurable reduction of pro-inflammatory cytokine production.

Caption: Logical framework for this compound's mechanism of action.

Quantitative Assessment of Target Engagement and Pharmacodynamic Effect

The potency and efficacy of this compound have been quantified across a range of biochemical, cellular, and in vivo assays.

Table 1: In Vitro Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Stimulus | Parameter | Value | Reference |

| Biochemical Assay | Recombinant IRAK4 | 1 mM ATP | IC50 | 3.55 nM | [2] |

| Cell-Based Assay | THP-1 cells | Lipopolysaccharides (LPS) | IC50 (TNF-α release) | 2.3 µM* | [4][5] |

| Whole Blood Assay | Human Whole Blood | Resiquimod (R848) | IC50 (IL-6 release) | 86 nM | [9] |

| Note: This value is for the initial hit compound, from which this compound was optimized. Specific cellular IC50 for this compound is implied by its progression to clinical trials. |

Table 2: In Vivo and Clinical Pharmacodynamic Activity of this compound

| Model System | Challenge | Dose | Effect | Reference |

| Healthy Volunteers | Intravenous LPS (1 ng/kg) | 120 mg BID for 7 days | ≥80% suppression of serum TNF-α and IL-6 vs. placebo | [10][11] |

| Healthy Volunteers | Topical Imiquimod (IMQ) | 120 mg BID for 7 days | Significant reduction in skin perfusion and erythema | [10][11] |

| Healthy Volunteers | Ex vivo LPS stimulation | Single oral doses | Transient reduction in LPS-mediated cytokine release | [9] |

| Mouse Model | LPS-induced ARDS | 150 mg/kg, p.o. | Prevents lung injury and reduces inflammation | [2] |

Table 3: Kinase Selectivity Profile

| Assay | Concentration | Results | Reference |

| KINOMEscan | 1 µM | Excellent selectivity profile over a panel of 456 kinases | [4] |

Signaling Pathway Visualization

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of IRAK4 Inhibitors BAY1834845 (this compound) and BAY1830839 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and Safety of this compound, an Interleukin-1 Receptor-Associated Kinase 4 Inhibitor, in Patients with Moderate-to-Severe Atopic Dermatitis: A Phase II Randomized Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | this compound, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]

- 10. The oral IRAK4 inhibitors this compound and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Core of Innate Immunity: MyD88-Dependent Signaling